Diamminedichlorocobalt(II)
Description
Contextualization of Cobalt(II) Complexes within Transition Metal Coordination Chemistry
Divalent cobalt (Co(II)) holds a significant position in the study of transition metal coordination chemistry. As a d⁷ metal ion, it exhibits a rich and varied chemistry, forming complexes with a wide range of coordination numbers and geometries. These complexes are instrumental in illustrating fundamental concepts such as ligand field theory, electronic spectra, and magnetic properties of transition metal compounds. The study of Co(II) complexes provides a valuable platform for exploring the effects of ligand identity, steric hindrance, and electronic factors on the structure and reactivity of coordination compounds. tandfonline.comjournals.co.zaresearchgate.net
Fundamental Principles Governing Ligand-Metal Interactions in Co(II) Systems
The interaction between ligands and the Co(II) center is governed by a combination of electrostatic forces and covalent bonding. Ligands, which are Lewis bases, donate electron pairs to the Lewis acidic Co(II) ion to form coordinate covalent bonds. The nature of these ligands—their size, charge, and the type of donor atoms—profoundly influences the properties of the resulting complex. For instance, strong-field ligands cause a larger splitting of the d-orbitals, leading to low-spin complexes, while weak-field ligands result in high-spin complexes. nih.govrsc.org The chelate effect, where multidentate ligands form more stable complexes than an equivalent number of monodentate ligands, is another crucial principle in the coordination chemistry of Co(II). bohrium.com
Definition and Structural Classification of Diamminedichlorocobalt(II)
Diamminedichlorocobalt(II) is a coordination compound with the chemical formula [Co(NH₃)₂(Cl)₂]. It consists of a central cobalt(II) ion coordinated to two ammine (NH₃) ligands and two chloro (Cl⁻) ligands. This compound is classified as a neutral, mixed-ligand complex. Depending on the arrangement of the ligands around the cobalt center, it can exist as different isomers. The most common geometries for four-coordinate Co(II) are tetrahedral and square planar. In the case of diamminedichlorocobalt(II), the tetrahedral geometry is generally favored. It belongs to the broader class of transition metal halide ammine complexes, which are pivotal in understanding isomerism and bonding in coordination chemistry.
Historical Perspectives and Foundational Studies of Simple Cobalt(II) Ammine Complexes
The study of cobalt ammine complexes dates back to the late 18th century and was crucial in the development of modern coordination theory. uvm.edu The pioneering work of Alfred Werner in the late 19th and early 20th centuries on cobalt(III) ammine complexes was particularly instrumental. uvm.edubyjus.com While much of Werner's focus was on Co(III) complexes, his theories laid the groundwork for understanding the structure and bonding in all coordination compounds, including those of Co(II). byjus.comillinois.edu Early investigations involved reacting cobalt salts with ammonia (B1221849) and observing the formation of variously colored solutions and precipitates, which were later identified as different cobalt ammine complexes. mdpi.com These foundational studies, which included conductivity measurements and chemical reactions, helped to establish the concepts of primary and secondary valencies (now known as oxidation state and coordination number, respectively) and the octahedral geometry of many cobalt complexes. elsevier.es The first cobalt ammine complex, [Co(NH₃)₆]³⁺, was synthesized as early as 1798. uvm.edu
Structure
2D Structure
Properties
CAS No. |
13931-88-9 |
|---|---|
Molecular Formula |
Cl2CoH6N2 |
Molecular Weight |
163.9 g/mol |
IUPAC Name |
azane;cobalt(2+);dichloride |
InChI |
InChI=1S/2ClH.Co.2H3N/h2*1H;;2*1H3/q;;+2;;/p-2 |
InChI Key |
GVTMYPAAJKVYLV-UHFFFAOYSA-L |
SMILES |
N.N.[Cl-].[Cl-].[Co+2] |
Canonical SMILES |
N.N.[Cl-].[Cl-].[Co+2] |
Synonyms |
cis-diamminedichlorocobalt(II) diamminedichlorocobalt(II) trans-diamminedichlorocobalt(II) |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Diamminedichlorocobalt Ii Formation
Rational Design of Precursor Selection for Diamminedichlorocobalt(II) Synthesis
The successful synthesis of diamminedichlorocobalt(II) hinges on the judicious selection of appropriate precursors. The primary components required are a source of cobalt(II) ions, ammonia (B1221849) ligands, and chloride ligands.
Cobalt(II) Salt Selection: A common and effective precursor is cobalt(II) chloride hexahydrate (CoCl₂·6H₂O). truman.edu This salt is readily available and soluble in water, facilitating a homogeneous reaction environment. The presence of chloride ions in the starting salt can also contribute to the final coordination sphere of the product. Other cobalt(II) salts, such as cobalt(II) nitrate (B79036) (Co(NO₃)₂), could also be employed, though this would necessitate the addition of a separate chloride source, like ammonium (B1175870) chloride. researchgate.net
Ammonia and Chloride Ligand Sources: Aqueous ammonia (NH₃·H₂O) serves as the source of the ammine ligands. psgcas.ac.in The concentration of the ammonia solution is a critical parameter that influences the extent of ammine coordination. Ammonium chloride (NH₄Cl) is often added to the reaction mixture. It serves a dual purpose: acting as a buffer to control the pH and providing an additional source of chloride ions to favor the formation of the desired dichlorido complex. ionicviper.org
The choice of precursors can be summarized in the following table:
| Precursor Type | Common Examples | Rationale for Selection |
| Cobalt(II) Source | Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | Readily available, water-soluble, provides chloride ions. truman.edu |
| Cobalt(II) nitrate (Co(NO₃)₂) | Alternative cobalt source, requires separate chloride addition. researchgate.net | |
| Ammonia Source | Aqueous ammonia (NH₃·H₂O) | Provides ammine ligands for coordination. psgcas.ac.in |
| Chloride Source | Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Ammonium chloride (NH₄Cl) | Drives the equilibrium towards the formation of the dichlorido complex. truman.eduionicviper.org |
Direct Coordination Reaction Pathways for Ammonia and Chloride Ligands with Cobalt(II) Salts
The formation of diamminedichlorocobalt(II) proceeds through a series of ligand substitution reactions in an aqueous solution. Initially, the cobalt(II) ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution. docbrown.info
Upon the addition of ammonia, a stepwise replacement of the coordinated water molecules by ammonia molecules occurs. researchgate.net This is a classic example of a ligand exchange reaction. docbrown.info The equilibrium of this process is dependent on the concentration of ammonia.
The general pathway can be represented as: [Co(H₂O)₆]²⁺ + nNH₃ ⇌ [Co(NH₃)ₙ(H₂O)₆₋ₙ]²⁺ + nH₂O
The presence of chloride ions in the solution, either from the initial cobalt salt or from added ammonium chloride, then allows for the coordination of chloride ions to the cobalt center, displacing more water or ammonia ligands to form the final neutral complex, [Co(NH₃)₂(Cl)₂]. The ultimate product's composition is highly dependent on the reaction conditions, particularly the pH and the concentrations of the ligands. researchgate.net
Optimization of Reaction Conditions for Controlled Product Yield and Purity
Controlling the reaction conditions is paramount to maximizing the yield and ensuring the purity of the diamminedichlorocobalt(II) product. Key parameters to consider include stoichiometry, concentration, pH, and reaction time.
Stoichiometry and Concentration: The molar ratio of the reactants significantly influences the final product. A controlled addition of ammonia is necessary to favor the formation of the diamine complex rather than higher ammine complexes like [Co(NH₃)₆]²⁺. researchgate.net Similarly, an adequate concentration of chloride ions is required to promote the coordination of two chloride ligands.
pH Control: The pH of the reaction mixture is a critical factor. The formation of cobalt-ammine complexes is highly pH-dependent. researchgate.net The use of ammonium chloride helps to buffer the solution, maintaining a pH range that favors the desired product. At very high pH values, the formation of cobalt hydroxide (B78521) precipitates can occur.
Reaction Time and Temperature: Sufficient reaction time is necessary for the ligand exchange reactions to reach equilibrium. The reaction is typically carried out at or slightly above room temperature. While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the complex or promote side reactions.
Understanding of Solvent Effects and Temperature Dependence in Synthetic Routes
The choice of solvent and the reaction temperature can have a significant impact on the synthesis of diamminedichlorocobalt(II).
Solvent Effects: Water is the most common solvent for this synthesis due to the high solubility of the precursor salts and its ability to facilitate the ligand exchange reactions. truman.edu The polarity of the solvent can influence the stability of the various complex ions in solution. In less polar solvents, the solubility of the ionic precursors may be limited, and the reaction kinetics can be significantly different. The thermochromic and solvochromic behavior of cobalt(II) chloride solutions in various organic solvents like methanol, ethanol, and acetone (B3395972) demonstrates the profound effect of the solvent on the coordination sphere of the cobalt ion. researchgate.net
Temperature Dependence: Temperature affects both the rate of reaction and the position of the equilibrium. Generally, an increase in temperature accelerates the ligand substitution process. However, the stability of the diamminedichlorocobalt(II) complex is also temperature-dependent. As observed in related systems, increasing the temperature can favor the formation of tetrahedral complexes from octahedral ones. researchgate.net In the context of cobalt(II) ammine complexes, temperature can also influence the oxidation state of the cobalt, with higher temperatures potentially promoting oxidation to cobalt(III) in the presence of an oxidizing agent. researchgate.net
The following table summarizes the influence of these parameters:
| Parameter | Effect on Synthesis |
| Solvent | Influences precursor solubility and stability of complex ions. Water is the preferred solvent. truman.eduresearchgate.net |
| Temperature | Affects reaction rate and equilibrium position. Can influence oxidation state and complex geometry. researchgate.netresearchgate.net |
Considerations of Oxidation State Stability and Potential Side Reactions in Cobalt(II) Synthesis
While the goal is to synthesize a cobalt(II) complex, the potential for oxidation to cobalt(III) is a significant consideration. The +2 oxidation state of cobalt is generally stable in aqueous solution, but the presence of strong-field ligands like ammonia can stabilize the +3 oxidation state. docbrown.info
Oxidation to Cobalt(III): In the presence of an oxidizing agent, such as dissolved oxygen in the air or added hydrogen peroxide, the cobalt(II) in an ammine complex can be readily oxidized to cobalt(III). docbrown.inforesearchgate.net This is a common side reaction and a method used intentionally to synthesize cobalt(III) ammine complexes. ionicviper.org The formation of the more redox-stable hexaamminecobalt(III) ion is often observed under these conditions. docbrown.info
Formation of Other Cobalt(II) Complexes: Depending on the reaction conditions, other cobalt(II) complexes can form as side products. If the ammonia concentration is too high, complexes with a higher number of ammine ligands, such as [Co(NH₃)₆]²⁺, may be the predominant species. researchgate.net Conversely, if the chloride concentration is insufficient, mixed aqua-ammine-chloro complexes could be present.
Precipitation of Cobalt Hydroxide: In solutions with a high pH, cobalt(II) hydroxide, Co(OH)₂, may precipitate out of the solution, reducing the yield of the desired complex. The use of a buffer like ammonium chloride helps to mitigate this side reaction by controlling the pH. researchgate.net
Electronic Structure, Bonding, and Spectroscopic Characterization of Diamminedichlorocobalt Ii
Analysis of Spin State and Electronic Configuration in Diamminedichlorocobalt(II)
In tetrahedral complexes, Δt is almost always smaller than the spin-pairing energy (P). libretexts.org Consequently, tetrahedral Co(II) complexes are typically high-spin. libretexts.orguci.edu This means that electrons will occupy the higher energy t₂ orbitals before pairing up in the lower energy e orbitals.
For a d⁷ high-spin tetrahedral complex like diamminedichlorocobalt(II), the electronic configuration is e⁴t₂³. This configuration results in three unpaired electrons, rendering the complex paramagnetic. stackexchange.com
Table 1: Electronic Configuration of High-Spin Tetrahedral Co(II)
| d-orbital Set | Electron Occupancy |
| t₂ | ↑ ↑ ↑ |
| e | ↑↓ ↑↓ |
This table illustrates the distribution of the seven d-electrons in the split orbitals of a high-spin tetrahedral Co(II) complex.
Elucidation of Electronic Transitions through UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a powerful technique for probing the electronic structure of transition metal complexes. libretexts.org The absorption of light in the UV-visible region corresponds to the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital, known as a d-d transition. hhrc.ac.in
For a high-spin d⁷ tetrahedral Co(II) complex, three spin-allowed d-d transitions are theoretically possible, arising from the ⁴A₂ ground state. jetir.org These transitions are:
ν₁: ⁴A₂(F) → ⁴T₂(F)
ν₂: ⁴A₂(F) → ⁴T₁(F)
ν₃: ⁴A₂(F) → ⁴T₁(P)
The ν₁ transition often appears in the near-infrared region, while ν₂ and ν₃ are typically observed in the visible region. jetir.org The ν₃ transition is characteristically intense and broad, often exhibiting fine structure due to spin-orbit coupling, and is largely responsible for the characteristic blue color of many tetrahedral Co(II) complexes. jetir.org
The position and intensity of the d-d absorption bands are highly sensitive to the coordination environment of the metal ion. researchgate.netmdpi.com Tetrahedral Co(II) complexes are known for their intense blue color, which is a direct consequence of the electronic transitions within the visible range. jetir.orgdocbrown.info For instance, the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, exhibits a strong absorption maximum around 720 nm. docbrown.info The electronic spectrum of a complex can thus serve as a diagnostic tool for its geometry. researchgate.netmdpi.com Pentacoordinated cobalt(II) complexes, for example, show d-d absorption bands at different energies compared to tetrahedral ones. rsc.org
Vibrational Spectroscopic Analysis (Infrared and Raman) for Ligand Coordination Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. uc.edu In coordination chemistry, these methods are particularly useful for determining how ligands are coordinated to the central metal ion by identifying the characteristic stretching frequencies of the metal-ligand bonds. nih.govksu.edu.sa
The coordination of ammonia (B1221849) (NH₃) and chloride (Cl⁻) ligands to the cobalt(II) center in diamminedichlorocobalt(II) gives rise to specific vibrational modes. The stretching vibrations of the Co-N and Co-Cl bonds occur in the far-infrared region of the spectrum.
The Co-N stretching frequency in ammine complexes is influenced by the oxidation state and coordination number of the metal. For Co(II) ammine complexes, the Co-N stretching band is typically observed at a lower frequency compared to Co(III) ammine complexes due to the weaker Co(II)-N bond. e-bookshelf.de The Co-Cl stretching frequencies are also characteristic and provide direct information about the Co-Cl bond strength.
Table 2: Typical Vibrational Frequencies for Co(II) Complexes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Co-N Stretch | ~300 - 400 |
| Co-Cl Stretch | ~250 - 350 |
This table provides approximate ranges for the metal-ligand stretching frequencies in Co(II) complexes. The exact values for diamminedichlorocobalt(II) would require specific experimental data.
Assessment of Ligand Bonding and Symmetry Elements
The cobalt(II) ion possesses a d⁷ electronic configuration ([Ar] 3d⁷). ufms.br In diamminedichlorocobalt(II), the four ligands establish a tetrahedral geometry around the central metal ion. numberanalytics.comchemguide.co.uksavitapall.com This is common for four-coordinate cobalt(II) complexes, particularly with ligands like chloride that are relatively large. chemguide.co.uk
In an ideal tetrahedral (T_d) field, the five d-orbitals split into two sets: a lower energy, doubly degenerate 'e' set (composed of the d_z² and d_x²-y²) and a higher energy, triply degenerate 't₂' set (comprising the d_xy, d_xz, and d_yz orbitals). libretexts.orgbyjus.com The energy separation between these sets is denoted as Δ_t. For a d⁷ ion in a tetrahedral field, the electrons populate these orbitals to give an electronic configuration. Tetrahedral complexes are almost invariably high-spin because the ligand field splitting energy (Δ_t) is significantly smaller than the pairing energy (P). libretexts.orglibretexts.orguci.edu This is due to the smaller number of ligands (four instead of six) and the less direct overlap between the ligand orbitals and the metal d-orbitals compared to an octahedral arrangement. libretexts.org Consequently, the electronic configuration for high-spin tetrahedral d⁷ is e⁴t₂³. This configuration results in three unpaired electrons.
The molecular geometry of diamminedichlorocobalt(II) is tetrahedral. For a complex of the type MA₂B₂, where M is the central metal and A and B are different ligands, the point group is C₂ᵥ, which is a subgroup of the T_d point group. This lower symmetry is due to the presence of two different types of ligands. A key feature of this geometry is the absence of a center of inversion, which has important implications for its spectroscopic properties. Due to its tetrahedral arrangement, the complex does not exhibit geometric (cis-trans) isomerism. numberanalytics.com
Spectroscopic techniques provide insight into the bonding within the complex. Infrared (IR) spectroscopy would be expected to show vibrational modes corresponding to the Co-N and Co-Cl bonds, as well as the vibrations associated with the coordinated ammonia ligands. For instance, in related cobalt ammine complexes, characteristic bands for the NH₃ molecule are readily identified. ufms.brresearchgate.net
Electronic absorption spectroscopy (UV-Vis) for tetrahedral Co(II) complexes is characterized by d-d transitions. The ground state for a high-spin d⁷ ion in a tetrahedral field is designated by the term symbol ⁴A₂. jetir.orgfiveable.medalalinstitute.com Electronic transitions occur from this ground state to excited quartet states, primarily the ⁴T₂(F) and ⁴T₁(P) states. jetir.org Unlike in centrosymmetric octahedral complexes, these d-d transitions in tetrahedral complexes are Laporte-allowed because of the lack of a center of symmetry, resulting in significantly more intense absorption bands. fiveable.melibretexts.org This often results in the characteristic deep blue color of many tetrahedral Co(II) complexes, which arises from the broad and intense absorption band (the ν₃ transition, ⁴A₂ → ⁴T₁(P)) in the visible region, typically around 15,000 - 20,000 cm⁻¹. jetir.org
Magnetic Susceptibility Studies for Determination of Spin State and Magnetic Behavior
Magnetic susceptibility measurements are a powerful tool for determining the spin state of a transition metal complex. For diamminedichlorocobalt(II), these studies confirm the high-spin nature predicted by ligand field theory for a tetrahedral d⁷ complex.
Table 1: Magnetic Properties of High-Spin d⁷ Cobalt(II) Systems
| Property | Value |
| Number of Unpaired Electrons (n) | 3 |
| Spin-Only Magnetic Moment (μ_so) | 3.87 B.M. |
| Typical Experimental Magnetic Moment (μ_eff) | 4.4 - 5.2 B.M. |
Interpretation of Magnetic Moments for d⁷ Systems
The magnetic moment of a paramagnetic substance arises from the spin and orbital angular momenta of its unpaired electrons. For a system with three unpaired electrons, the spin-only magnetic moment (μ_so) can be calculated using the formula:
μ_so = √[n(n+2)]
where 'n' is the number of unpaired electrons. For a high-spin d⁷ complex (n=3), this gives a value of √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.).
However, experimental magnetic moments (μ_eff) for high-spin cobalt(II) complexes, both octahedral and tetrahedral, are consistently found to be in the range of 4.4 to 5.2 B.M. ijsrp.org This significant deviation from the spin-only value indicates a substantial orbital contribution to the magnetic moment. This orbital contribution arises because the ground electronic state can mix with higher-energy excited states that do possess orbital angular momentum.
Correlation of Magnetic Properties with Electronic Structure
The electronic structure of tetrahedral d⁷ cobalt(II) provides a clear explanation for its magnetic properties. The ground electronic state is the orbitally non-degenerate ⁴A₂ state. In this state, the orbital contribution to the magnetic moment is officially quenched. However, spin-orbit coupling allows for the mixing of this ground state with the orbitally degenerate excited ⁴T₂ and ⁴T₁ states.
This mixing "unquenches" some of the orbital angular momentum, leading to an effective magnetic moment that is considerably higher than the spin-only value. The extent of this orbital contribution is inversely related to the ligand field splitting energy (Δ_t). The formula for the effective magnetic moment that includes this orbital contribution is:
μ_eff = μ_so (1 - 4λ/Δ_t)
where λ is the spin-orbit coupling constant (for Co²⁺, λ is negative). Because λ is negative, the term in the parenthesis is greater than one, resulting in μ_eff > μ_so. The experimentally observed high magnetic moment for cobalt(II) complexes like diamminedichlorocobalt(II) is therefore a direct and quantifiable consequence of its d⁷ electronic configuration within a tetrahedral ligand field, where spin-orbit coupling effects are prominent. For example, a related tetrahedral complex with a [CoCl₂Br₂]²⁻ anion exhibits an effective magnetic moment of 4.43 B.M., confirming the presence of a high-spin Co(II) center with significant orbital contribution. researchgate.net
Compound Name Index
Stereochemical Analysis and Isomerism in Diamminedichlorocobalt Ii
Detailed Examination of the Absence of Geometric Isomers in Tetrahedral Diamminedichlorocobalt(II)
Diamminedichlorocobalt(II), with the formula [Co(NH₃)₂Cl₂], is a four-coordinate cobalt(II) complex that typically adopts a tetrahedral geometry. scribd.comresearchgate.net Based on the principles outlined above, this geometry precludes the existence of geometric isomers.
In a tetrahedral arrangement of [Co(NH₃)₂Cl₂], the relative positions of the ammine (NH₃) and chloride (Cl⁻) ligands are fixed. vaia.com All four positions around the central cobalt ion are equivalent, meaning the spatial relationship between any two ligands is identical to any other two. uomustansiriyah.edu.iqwikieducator.org It is impossible to arrange the ligands in a way that creates distinct cis and trans forms, as all ligands are mutually adjacent. careerendeavour.com Therefore, only one structural arrangement is possible for tetrahedral diamminedichlorocobalt(II), and it does not exhibit geometric isomerism. scribd.com
| Geometry | General Formula | Geometric Isomers Possible? | Reason |
|---|---|---|---|
| Tetrahedral | Ma₂b₂ | No | All ligand positions are equivalent; no cis/trans distinction. careerendeavour.comvaia.com |
| Square Planar | Ma₂b₂ | Yes | Ligands can be adjacent (cis) or opposite (trans). sarthaks.com |
Investigation of Optical Isomerism and Chirality in Relation to Tetrahedral Geometry
Optical isomerism occurs when a molecule and its mirror image are non-superimposable. unacademy.comlibretexts.org Such molecules are termed "chiral." raena.ainumberanalytics.com In coordination chemistry, chirality is a possibility for tetrahedral complexes, but only under specific conditions.
A tetrahedral complex can be chiral if the central metal atom is bonded to four different ligands (with the general formula MABCD). numberanalytics.comraena.aiinflibnet.ac.in This arrangement lacks any plane of symmetry, making the molecule asymmetric and its mirror image non-superimposable, resulting in a pair of enantiomers. libretexts.orgnumberanalytics.comwikieducator.org
However, diamminedichlorocobalt(II) has the formula [Co(NH₃)₂Cl₂], which corresponds to the general type Ma₂b₂. It possesses two identical ammine ligands and two identical chloride ligands. The presence of these identical ligands results in a plane of symmetry within the molecule, regardless of how the ligands are arranged. scribd.com A molecule with a plane of symmetry is achiral because it is superimposable on its mirror image. libretexts.org Therefore, tetrahedral diamminedichlorocobalt(II) is not chiral and does not exhibit optical isomerism. scribd.com
Comparative Stereochemistry with Other Four-Coordinate (e.g., Square Planar) and Six-Coordinate Cobalt(II) Complexes
The stereochemical possibilities for cobalt(II) complexes vary significantly with changes in coordination number and geometry.
Square Planar Cobalt(II) Complexes: While less common than tetrahedral or octahedral geometries for cobalt(II), square planar complexes do exist, often with specific ligands that favor this arrangement. acs.orgcaltech.edu If a hypothetical square planar diamminedichlorocobalt(II) were to exist, it would exhibit geometric isomerism. scribd.com The two ammine and two chloride ligands could be arranged to form cis and trans isomers. sarthaks.com
cis-diamminedichlorocobalt(II): The two ammine ligands would be adjacent to each other.
trans-diamminedichlorocobalt(II): The two ammine ligands would be opposite each other. Square planar complexes of the type Ma₂b₂ are generally achiral as they possess a molecular plane of symmetry. wikieducator.org
Six-Coordinate (Octahedral) Cobalt(II) Complexes: Cobalt(II) frequently forms octahedral complexes, which are six-coordinate. researchgate.netias.ac.intandfonline.com These complexes offer a richer variety of stereoisomerism. For a complex with the formula [Co(NH₃)₄Cl₂]⁺ (a common cobalt(III) example, but illustrative for geometry), both geometric and optical isomers are possible. csbsju.edu
Geometric Isomerism: Two chloride ligands in an octahedral geometry can be positioned adjacent to each other (cis) or opposite each other (trans), leading to two geometric isomers. csbsju.edu For complexes of the type Ma₃b₃, facial (fac) and meridional (mer) isomers can exist. csbsju.edu
Optical Isomerism: While the trans isomer of [Co(NH₃)₄Cl₂]⁺ has multiple planes of symmetry and is achiral, the cis isomer is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). csbsju.edu Chirality is also a prominent feature in octahedral complexes with bidentate ligands, such as [Co(en)₃]³⁺. numberanalytics.com
Reactivity Profiles and Mechanistic Pathways of Diamminedichlorocobalt Ii
Ligand Substitution Kinetics and Proposed Mechanisms
Ligand substitution reactions in cobalt(II) complexes are typically rapid, classifying them as labile. libretexts.org The mechanisms for these reactions in octahedral complexes are generally considered to be of the interchange (I) type, with a significant degree of dissociative character (Id). nih.govwikipedia.orgresearchgate.net This pathway involves the formation of an encounter complex between the metal complex and the entering ligand, followed by a transition state where the bond to the leaving group is substantially weakened. researchgate.net
The general mechanism can be represented as: [LnM-X] + Y ⇌ [LnM-X, Y] ⇌ [LnM-Y, X] ⇌ [LnM-Y] + X where the rate-determining step is the interchange of the leaving ligand (X) with the entering ligand (Y) within the encounter complex. For Co(II) complexes, bond-breaking is more significant than bond-making in the transition state. slideshare.net
Entering Ligand (Y): For a dissociatively activated process, the reaction rate shows little dependence on the identity of the entering nucleophile. umass.edu The formation of the encounter complex is the first step, but the subsequent bond-breaking of the M-X bond is rate-limiting.
Departing Ligand (X): The strength of the bond between the cobalt center and the leaving group is a critical factor. Weaker bonds lead to faster substitution rates.
Steric Effects: Increased steric crowding at the reaction center can favor a dissociative pathway by facilitating the departure of a ligand. slideshare.net
In the context of [Co(NH₃)₂Cl₂], the substitution of either an ammine (NH₃) or a chloride (Cl⁻) ligand would be the primary reaction pathways. For instance, in aqueous solution, a common substitution reaction is aquation, where a coordinated ligand is replaced by a water molecule. slideshare.net
The solvent plays a multifaceted role in ligand substitution reactions. It can act as a reactant (a competing ligand), influence the stability of the reactant and transition states, and form the second coordination sphere around the complex. researchgate.net For substitution reactions in aqueous solutions, the exchange of coordinated water molecules with bulk solvent is a fundamental process that provides insight into the intrinsic lability of the metal ion. wikipedia.org
The rate of solvent exchange at Co(II) centers is very fast, consistent with its classification as a labile metal ion. While specific kinetic data for [Co(NH₃)₂Cl₂] is scarce, studies on related aquacobalt(II) ions provide a useful framework. The exchange of water on [Co(H₂O)₆]²⁺ occurs via a dissociative interchange (Id) mechanism. The stability of the encounter complex, which is influenced by the solvent and the charges of the reacting species, can affect the observed rate constant. researchgate.net For reactions in non-aqueous solvents, the coordinating ability of the solvent itself is a key factor, as solvent molecules can compete with the entering ligand for a position in the primary coordination sphere.
Table 5.1: Activation Parameters for Water Exchange on Selected Divalent Metal Ions
| Metal Ion | Rate Constant, kex (s⁻¹) at 25°C | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism |
| Co(II) | 3.2 x 10⁶ | 47 | +36 | Id |
| Ni(II) | 3.2 x 10⁴ | 57 | +32 | Id |
| Fe(II) | 4.4 x 10⁶ | 41 | +21 | Id |
| Mn(II) | 2.1 x 10⁷ | 33 | +6 | Id |
Data is for the hexaaqua complexes and illustrates the relative lability of Co(II). The positive entropy of activation (ΔS‡) is characteristic of a dissociative process, indicating increased disorder in the transition state. wikipedia.org
Oxidation-Reduction Chemistry of the Cobalt(II) Center in Solution
The cobalt(II) center in ammine complexes is readily oxidized to the more inert cobalt(III) state, a defining feature of its redox chemistry. libretexts.orgdocbrown.info This transformation is often spontaneous in the presence of air (O₂) and is a common route for the synthesis of Co(III) complexes. docbrown.infoionicviper.org The stability of the resulting Co(III) complex is highly dependent on the nature of the ligands present.
The redox potential of the Co(III)/Co(II) couple is highly sensitive to the coordinating ligands. For the hexaammine couple, the standard reduction potential is significantly lower than for the hexaaqua couple, indicating that ammonia (B1221849) ligands stabilize the Co(III) oxidation state more effectively than water ligands.
Table 5.2: Standard Reduction Potentials for Selected Cobalt Redox Couples
| Redox Couple | E° (V vs. SHE) |
| [Co(H₂O)₆]³⁺ + e⁻ ⇌ [Co(H₂O)₆]²⁺ | +1.82 |
| [Co(NH₃)₆]³⁺ + e⁻ ⇌ [Co(NH₃)₆]²⁺ | +0.1 |
| Co³⁺(aq) + e⁻ ⇌ Co²⁺(aq) | +1.92 |
This data highlights the profound effect of the ammine ligand in stabilizing the Co(III) state, making the Co(II) complex a much stronger reducing agent. chegg.comlibretexts.org
In cyclic voltammetry studies of CoCl₂ in aqueous solution, a cathodic peak corresponding to the reduction of Co(II) to Co(0) and an anodic peak for the reverse oxidation are observed. ajchem-a.com The presence of complexing agents like ammonia shifts these potentials and can introduce new redox features corresponding to the oxidation of the Co(II)-ammine complex. researchgate.net
The oxidation of Co(II) ammine complexes to Co(III) by molecular oxygen (dioxygen) is a well-documented process. libretexts.orgchemguide.co.uklibretexts.org The mechanism can be complex, but for some systems, it has been shown to proceed through an intermediate peroxo-bridged dimeric species. osti.gov
A proposed general pathway is:
Formation of a Co(II)-dioxygen adduct.
Reaction with a second Co(II) complex to form a dinuclear µ-peroxo Co(III) species: [LnCo(III)-O₂²⁻-Co(III)Ln].
Subsequent reactions, which may involve protonation or further redox steps, lead to the final mononuclear Co(III) products, such as [Co(NH₃)₅(H₂O)]³⁺, and water.
This oxidation is often rapid in ammonia solutions, leading to a color change from the pale pink or blue of Co(II) to the characteristic yellow, red, or brown of Co(III) ammine complexes. libretexts.orgchemguide.co.uk The presence of different ligands (like chloride in [Co(NH₃)₂Cl₂]) will influence the specific intermediates and final products of the oxidation process. The oxidation can also be carried out more rapidly using stronger oxidizing agents like hydrogen peroxide. libretexts.org
Thermal Decomposition Mechanisms under Controlled Atmospheres
While specific studies on the thermal decomposition of diamminedichlorocobalt(II) are scarce, a plausible pathway can be inferred from extensive research on related cobalt(III) ammine chlorides, such as [Co(NH₃)₆]Cl₃ and [Co(NH₃)₅Cl]Cl₂. akjournals.comsemanticscholar.org The decomposition of these complexes generally proceeds through a series of steps involving deamination (loss of ammonia) and a reduction of the metal center, ultimately yielding cobalt(II) chloride, which then decomposes further depending on the atmosphere.
A proposed decomposition pathway for [Co(NH₃)₂Cl₂] in an inert atmosphere (e.g., argon) would likely involve two main stages:
Deamination: The loss of the two ammonia ligands to yield anhydrous cobalt(II) chloride. This is typically the first major decomposition step. Co(NH₃)₂Cl₂ → CoCl₂(s) + 2NH₃(g)
Sublimation/Decomposition of CoCl₂: At higher temperatures, cobalt(II) chloride can either sublime or decompose, although it is relatively stable.
In an oxidizing atmosphere, such as air, the process is more complex. After the initial deamination, the resulting cobalt(II) chloride is oxidized:
Deamination: Co(NH₃)₂Cl₂ → CoCl₂(s) + 2NH₃(g)
Oxidation: The CoCl₂ intermediate reacts with atmospheric oxygen at elevated temperatures to form cobalt oxides. This process typically involves the formation of tricobalt tetroxide (Co₃O₄), which may further transform into cobalt(II) oxide (CoO) at very high temperatures. akjournals.com The reaction with oxygen is accompanied by the evolution of chlorine gas. akjournals.com 3CoCl₂(s) + 2O₂(g) → Co₃O₄(s) + 3Cl₂(g)
The final solid residue in air is typically Co₃O₄ or CoO. akjournals.comresearchgate.net
Table 5.3: General Decomposition Stages for Cobalt Ammine Chlorides in Air
| Temperature Range (°C) | Process | Gaseous Products | Solid Product |
| ~200 - 400 | Deamination / Reduction (Co(III) → Co(II)) | NH₃, Cl₂, N₂ | CoCl₂ (intermediate) |
| ~400 - 600 | Oxidation of CoCl₂ | Cl₂ | Co₃O₄ |
| > 900 | Reduction of Co₃O₄ | O₂ | CoO |
This table is a generalized summary based on the decomposition of related compounds like [Co(NH₃)₅Cl]Cl₂ and may not represent the exact temperatures for [Co(NH₃)₂Cl₂]. akjournals.com
Advanced Structural Characterization Techniques Applied to Diamminedichlorocobalt Ii
Single-Crystal X-ray Diffraction for Precise Atomic Arrangement and Bond Parameters
There is no available single-crystal X-ray diffraction data for diamminedichlorocobalt(II) in the searched scientific literature. This technique is essential for the precise determination of the three-dimensional atomic arrangement within a crystal.
Determination of Coordination Geometry and Bond Lengths/Angles
Without single-crystal X-ray diffraction data, the coordination geometry, as well as the specific bond lengths and angles for diamminedichlorocobalt(II), remain undetermined.
Analysis of Crystal Packing and Intermolecular Interactions
An analysis of the crystal packing and any intermolecular interactions, such as hydrogen bonding, is contingent on the availability of single-crystal X-ray diffraction data, which is currently not available for this compound.
Powder X-ray Diffraction for Bulk Phase Purity and Unit Cell Parameters
No powder X-ray diffraction patterns for diamminedichlorocobalt(II) have been found in the reviewed literature. This technique is crucial for confirming the phase purity of a bulk sample and for determining its unit cell parameters.
Electron Microscopy and Diffraction Techniques for Nanoscale Morphology
There is no information available from electron microscopy or electron diffraction studies regarding the nanoscale morphology of diamminedichlorocobalt(II). These techniques are vital for understanding the size, shape, and surface features of nanomaterials.
Theoretical and Computational Investigations of Diamminedichlorocobalt Ii
Quantum Chemical Approaches (e.g., Density Functional Theory) for Electronic Structure Calculations
Density Functional Theory (DFT) is a widely used quantum chemical method for studying transition metal complexes due to its favorable balance of computational cost and accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
A computational study of diamminedichlorocobalt(II) would begin with geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For diamminedichlorocobalt(II), different isomers, such as cis and trans, and different spin states (high-spin or low-spin for the Co(II) d⁷ center) would be considered to determine the most stable structure.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as Co-N and Co-Cl stretches or N-H bending modes. While specific calculated frequencies for diamminedichlorocobalt(II) are not available in the searched literature, a hypothetical data table for a tetrahedral geometry might look as follows:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Co-Cl symmetric stretch | Data not available |
| Co-Cl asymmetric stretch | Data not available |
| Co-N symmetric stretch | Data not available |
| Co-N asymmetric stretch | Data not available |
| NH₃ rocking/bending | Data not available |
| Cl-Co-Cl bending | Data not available |
| N-Co-N bending | Data not available |
This table is illustrative of the type of data that would be generated from a DFT calculation, but the values are not based on actual computational results for diamminedichlorocobalt(II) as they are not publicly available.
DFT and time-dependent DFT (TD-DFT) are employed to investigate the electronic states of diamminedichlorocobalt(II). These calculations provide insights into the energies and compositions of the molecular orbitals, which are crucial for understanding the electronic transitions that give rise to the UV-visible spectrum of the complex. The calculations would determine the ground electronic state and the energies of excited states, allowing for the prediction of d-d transitions and charge-transfer bands.
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory describes the bonding in diamminedichlorocobalt(II) in terms of the combination of atomic orbitals of the cobalt ion and the ligand orbitals (from the ammonia (B1221849) and chloride ligands) to form molecular orbitals that extend over the entire molecule. A qualitative MO diagram would show the relative energies of the bonding, non-bonding, and antibonding orbitals.
Quantitative analysis of the MOs from a DFT calculation would reveal the extent of covalent character in the Co-N and Co-Cl bonds by examining the mixing of metal and ligand orbitals. This analysis helps in understanding the nature of the ligand field and the electronic structure of the complex.
Computational Modeling of Reaction Intermediates and Transition States
Theoretical methods are invaluable for studying reaction mechanisms involving diamminedichlorocobalt(II). For example, ligand substitution or redox reactions could be modeled. By calculating the energies of reactants, products, and any proposed intermediates and transition states, a reaction energy profile can be constructed. This would provide insights into the activation energies and the feasibility of different reaction pathways. However, no specific studies modeling reaction intermediates or transition states for diamminedichlorocobalt(II) were found.
Ab Initio and Semi-Empirical Methods for Understanding Electron Density Distribution
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster), offer a higher level of theory but are computationally more demanding. These methods could be used to obtain a more precise description of the electron density distribution in diamminedichlorocobalt(II). Analysis of the electron density can reveal details about the nature of the chemical bonds, including their polarity and covalent character. berkeley.edu
Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, could also be applied for a faster, albeit less accurate, estimation of the electronic properties of diamminedichlorocobalt(II). These methods are particularly useful for very large systems, though for a relatively small molecule like diamminedichlorocobalt(II), DFT or ab initio methods would generally be preferred for accuracy.
Fundamental Chemical Reactivity Studies and Potential for Catalytic Activity of Cobalt Ii Coordination Centers
Mechanistic Principles of catalysis by Transition Metal Complexes
Catalysis by transition metal complexes is a cornerstone of modern chemical synthesis, enabling a vast array of transformations with high efficiency and selectivity. The catalytic activity of these complexes stems from the ability of the central metal ion to exist in multiple oxidation states and to coordinate with a variety of organic molecules, known as ligands. This coordination activates the substrates, lowering the energy barrier for chemical reactions.
A catalytic cycle typically involves a series of fundamental steps that regenerate the active catalyst. Key mechanistic steps include:
Oxidative Addition: The metal center inserts into a covalent bond, increasing its oxidation state and coordination number. For example, a Co(I) complex might react with an alkyl halide (R-X) to form a Co(III)-alkyl-halide complex.
Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state. This step often forms the desired product.
Migratory Insertion: An anionic ligand on the metal center migrates to an adjacent neutral, unsaturated ligand, forming a new anionic ligand. This process is crucial in polymerization and carbonylation reactions and does not change the formal oxidation state of the metal. wikipedia.orgrsc.org
β-Hydride Elimination: A hydrogen atom on a carbon atom beta to the metal is transferred to the metal center, forming a metal-hydride and an alkene. This is a common decomposition pathway for metal alkyl complexes but can also be a productive step in certain catalytic cycles. rsc.org
These elementary steps can combine in various sequences to construct complex catalytic cycles for reactions such as cross-coupling, hydrogenation, and hydroformylation. The specific ligands coordinated to the metal center play a crucial role in modulating its electronic and steric properties, thereby influencing the rates and selectivities of these fundamental steps.
Investigation of Diamminedichlorocobalt(II) as a Lewis Acid in Organic Reactions
The cobalt(II) center in diamminedichlorocobalt(II), [Co(NH₃)₂Cl₂], possesses the characteristics of a Lewis acid, an electron pair acceptor. This Lewis acidity arises from the vacant d-orbitals on the cobalt ion, which can interact with electron-rich atoms (Lewis bases) in organic substrates. While specific studies on the Lewis acidic catalysis of diamminedichlorocobalt(II) are not extensively documented, the behavior of the parent cobalt(II) chloride (CoCl₂) provides a strong basis for its potential catalytic activity.
Cobalt(II) chloride has been demonstrated to act as a mild and effective Lewis acid catalyst in various organic transformations. A notable example is the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and potassium cyanide. nih.gov In this reaction, the Co(II) center is proposed to activate the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine to form an imine intermediate. Subsequent addition of the cyanide anion, likely also influenced by the cobalt center, yields the α-aminonitrile product.
The presence of ammine ligands in diamminedichlorocobalt(II) would modulate the Lewis acidity of the cobalt center compared to anhydrous CoCl₂. The electron-donating nature of the ammonia (B1221849) molecules would be expected to decrease the effective positive charge on the cobalt ion, potentially making it a softer Lewis acid. This modulation could influence its catalytic activity and substrate scope. For instance, a softer Lewis acid might exhibit higher selectivity for softer Lewis basic sites in a multifunctional substrate.
The potential Lewis acidic catalytic activity of diamminedichlorocobalt(II) could be explored in reactions such as:
Friedel-Crafts alkylations and acylations.
Diels-Alder reactions, by coordinating to the dienophile.
Aldol reactions, by activating the carbonyl component.
Further research is required to systematically investigate and characterize the Lewis acidic properties of diamminedichlorocobalt(II) and its applicability as a catalyst in organic synthesis.
Redox Catalysis Pathways Mediated by the Cobalt(II)/Cobalt(III) Couple
The accessibility of both the +2 and +3 oxidation states is a hallmark of cobalt chemistry and forms the basis for its extensive application in redox catalysis. The Co(II)/Co(III) redox couple is central to numerous catalytic processes, particularly in oxidation chemistry. In the context of diamminedichlorocobalt(II), the cobalt center can potentially be oxidized to Co(III) by a suitable oxidizing agent, initiating a catalytic cycle.
While direct evidence for the catalytic redox cycling of diamminedichlorocobalt(II) is limited in the literature, the principles can be inferred from related cobalt-amine complexes. The oxidation of Co(II) to Co(III) is often facilitated by the coordination of ligands that can stabilize the higher oxidation state. Ammine ligands are known to form stable complexes with Co(III), such as the classic Werner complexes like [Co(NH₃)₆]³⁺. ionicviper.orgncert.nic.in
A hypothetical redox catalytic cycle involving diamminedichlorocobalt(II) could proceed as follows:
Oxidation of the Pre-catalyst: The Co(II) complex, [Co(NH₃)₂Cl₂], is oxidized to a Co(III) species by an external oxidant (e.g., a peroxide or molecular oxygen).
Substrate Oxidation: The resulting Co(III) complex, being a stronger oxidizing agent, can then oxidize an organic substrate, transferring an electron or a functional group.
Regeneration of the Catalyst: In this process, the cobalt center is reduced back to Co(II), regenerating the active catalyst and completing the cycle.
The nature of the ammine and chloride ligands would significantly influence the redox potential of the Co(II)/Co(III) couple. The electron-donating ammine ligands would be expected to stabilize the higher oxidation state, thereby lowering the redox potential and making the Co(II) complex easier to oxidize. Conversely, the chloride ligands, being more electronegative than ammonia, would raise the redox potential. This interplay of ligand effects allows for the fine-tuning of the catalytic properties.
It is also important to consider the role of redox-active ligands. In some cobalt-catalyzed reactions, the ligand itself can participate in the electron transfer processes, acting as an electron reservoir. rsc.orgacs.org This can lead to more complex catalytic cycles where the formal oxidation state of the metal does not change, but the ligand is oxidized and reduced.
The potential for diamminedichlorocobalt(II) to act as a redox catalyst could be explored in reactions such as the aerobic oxidation of alcohols, aldehydes, and hydrocarbons.
Ligand Design Strategies for Modulating Reactivity in Analogous Cobalt(II) Systems
The reactivity and catalytic performance of a transition metal complex are intricately linked to the nature of the ligands coordinated to the metal center. In the case of diamminedichlorocobalt(II), the ammine and chloride ligands define its fundamental properties. However, by systematically modifying these ligands, it is possible to fine-tune the steric and electronic environment of the cobalt center, thereby enhancing its catalytic activity, selectivity, and stability. Ligand design strategies are therefore crucial for developing advanced cobalt(II) catalysts.
Electronic Effects:
The electron-donating or electron-withdrawing nature of the ligands directly impacts the electron density at the metal center. This, in turn, influences its Lewis acidity and redox potential.
Electron-Donating Ligands: Ligands that are strong sigma-donors (e.g., alkylamines, phosphines) increase the electron density on the cobalt(II) center. This can enhance its nucleophilicity, making it more reactive in oxidative addition steps. It also stabilizes higher oxidation states, facilitating the Co(II)/Co(III) redox couple.
Electron-Withdrawing Ligands: Ligands with significant pi-acceptor capabilities (e.g., isonitriles, carbonyls) or those containing electronegative atoms decrease the electron density on the cobalt. This increases its Lewis acidity and can favor reductive elimination steps.
The relative electron-donating ability of ligands can be systematically varied to optimize catalytic performance for a specific reaction. For example, in a hypothetical catalytic system based on diamminedichlorocobalt(II), replacing the ammine ligands with more strongly donating alkylamines could enhance its activity in reactions requiring an initial oxidative addition step.
Steric Effects:
The size and shape of the ligands create a specific steric environment around the metal center, which can control substrate access and influence the selectivity of the reaction.
Bulky Ligands: Large, sterically demanding ligands can be used to create a more open coordination sphere, which may be necessary to accommodate bulky substrates. They can also be used to enforce a specific coordination geometry or to prevent catalyst deactivation through dimerization.
Chiral Ligands: The use of chiral, enantiopure ligands is a cornerstone of asymmetric catalysis. By creating a chiral environment around the cobalt center, it is possible to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
Bite Angle and Chelate Effects:
For polydentate ligands (ligands that bind to the metal through more than one donor atom), the bite angle and the stability of the resulting chelate ring are important design parameters. The bite angle can influence the geometry of the complex and the relative orientation of other ligands, which can have a profound effect on selectivity. The chelate effect, where a polydentate ligand forms a more stable complex than the corresponding monodentate ligands, can be exploited to create more robust and stable catalysts.
By employing these ligand design strategies, it is possible to develop a family of cobalt(II) catalysts based on the diamminedichlorocobalt(II) motif with tailored properties for a wide range of catalytic applications.
Q & A
Q. What comparative approaches evaluate diamminedichlorocobalt(II)’s catalytic efficiency vs. analogous Ni(II)/Fe(II) complexes?
- Methodology :
- Standardize catalytic tests (e.g., O₂ activation) under identical conditions.
- Use turnover frequency (TOF) and activation energy (Ea) as metrics.
- Pair with XAS to monitor metal-center electronic changes during catalysis .
Methodological Guidelines
- Experimental Reproducibility : Document synthesis conditions (pH, temperature, solvent) exhaustively to enable replication .
- Data Validation : Cross-check spectroscopic results with multiple techniques (e.g., IR + XRD) to confirm assignments .
- Contradiction Resolution : Prioritize peer-reviewed literature over preprint data and validate findings through independent methods (e.g., computational + experimental) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
